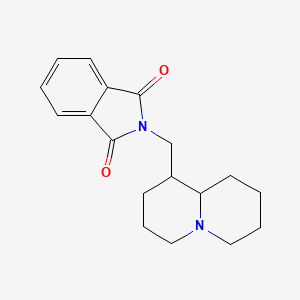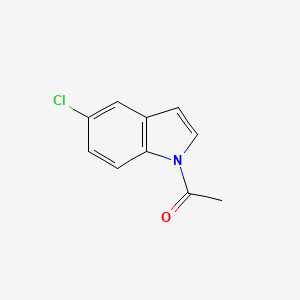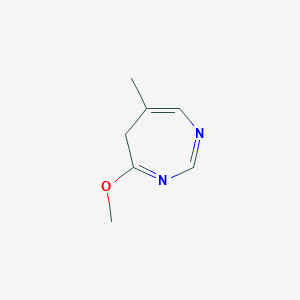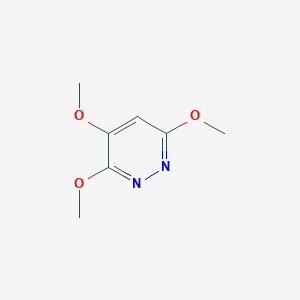
N-Lupinylphthalimide
Vue d'ensemble
Description
N-Lupinylphthalimide is a compound that has been synthesized as a derivative of the quinolizidine alkaloid lupinine . It is considered a promising synthon for the inclusion of a biologically active molecule of the lupinine alkaloid into various derivatives .
Synthesis Analysis
The optimal synthesis conditions for N-Lupinylphthalimide have been identified through the study of the interaction of chlorolupinine with potassium phthalimide . The synthesis was carried out by the Gabriel method .Molecular Structure Analysis
The crystal structure of N-Lupinylphthalimide has been determined for the first time by single crystal XRD . The energy characteristics were calculated using the quantum chemical method . It was found that the conformer with the chair conformation of the cycles with the axial orientation of the phthalimide substituent is more stable than that with the equatorial orientation .The yield of N-lupinylphthalimide was found to be maximum (86%) when chlorolupinine and potassium phthalimide were used in a 0.11:0.1 molar ratio in the DMF medium at 130-140 °C and the reaction time of 8 hours .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- N-Lupinylphthalimide has been synthesized and structurally analyzed. Turdybekov et al. (2020) identified optimal synthesis conditions for N-lupinylphthalimide using the Gabriel method and determined its crystal structure using single crystal X-ray diffraction. They also performed quantum chemical calculations to analyze its energy characteristics, finding that a particular conformer with chair conformation is more stable (Turdybekov et al., 2020).
Chemiluminescence and Sensing Applications
- The related compound N-hydroxyphthalimide (NHPI) has been developed as an efficient chemiluminescence coreactant. Saqib et al. (2018) utilized it in a luminol-NHPI system for highly selective and sensitive detection of superoxide dismutase, uric acid, and Co2+. This system offers significant sensitivity improvements over previous methods and has applications in biochemical, clinical, and environmental analysis (Saqib et al., 2018).
Photoresponsive and Luminescent Materials
- Phthalimide derivatives like Naphthalene diimides (NDIs) are utilized in creating metal-organic frameworks with photoresponsive and luminescent properties. Liu et al. (2020) synthesized frameworks exhibiting reversible naked photochromic properties and photocontrolled luminescence, useful in designing novel luminescence switching materials (Liu et al., 2020).
Organocatalysts for Aerobic Oxidation
- N-Alkoxyphthalimides, closely related to N-lupinylphthalimide, have been studied for use as organocatalysts in aerobic oxidation. Chen et al. (2016) explored various N-alkoxy groups to design new types of organocatalysts that form radicals in situ, providing insights for industrial applications (Chen et al., 2016).
Biological Research
- In biological research, related phthalimide compounds have been used as tools. For example, the bisnaphthalimide drug LU-79553, which binds DNA, has been studied for its structure and dynamics in complex with DNA. This research aids in understanding the binding specificity and antitumor activity of bisnaphthalimide agents (Gallego et al., 1999).
Orientations Futures
The modification of quinolizidine alkaloids, such as lupinine, to create compounds like N-Lupinylphthalimide, is a promising area of research for the development of new drugs . These compounds could potentially be used to create highly effective, selective, and stereospecific biologically active substances .
Propriétés
IUPAC Name |
2-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-7-1-2-8-15(14)18(22)20(17)12-13-6-5-11-19-10-4-3-9-16(13)19/h1-2,7-8,13,16H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHKXSCEURLJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394054 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lupinylphthalimide | |
CAS RN |
99812-93-8 | |
| Record name | N-Lupinylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Diethyl [amino(phenyl)methylidene]propanedioate](/img/structure/B3066956.png)



![2-Methylthiazolo[5,4-c]pyridine](/img/structure/B3066963.png)

